molecular formula C11H10ClN B564985 1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile CAS No. 1217114-23-2

1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile

Cat. No. B564985
M. Wt: 197.695
InChI Key: XQONXPWVIZZJIL-SDLFAGIYSA-N
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Description

1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile is a biochemical used for proteomics research . It has a molecular formula of C11H4D6ClN and a molecular weight of 197.69 .


Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile consists of 11 carbon atoms, 4 hydrogen atoms, 6 deuterium atoms (a stable isotope of hydrogen), 1 chlorine atom, and 1 nitrogen atom .

Scientific Research Applications

Environmental and Chemical Research

Research on chlorophenyl compounds, including derivatives similar to 1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile, has explored their environmental fate, chemical reactions, and potential for creating novel compounds. Studies have shown these compounds as precursors in chemical reactions leading to the formation of dioxins in processes like Municipal Solid Waste Incineration (MSWI). These reactions are significant for understanding pollutant formation and controlling environmental pollution (Peng et al., 2016). Another study highlighted the unique reactivity of chlorocyclobutanones, which can undergo transformations leading to the formation of cage compounds, showcasing the potential of chlorophenyl cyclobutanes in synthetic organic chemistry (Hassner & Naidorf-Meir, 1997).

Toxicology and Environmental Fate

The environmental presence and toxicological impact of chlorophenols, closely related to compounds like 1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile, have been extensively reviewed. These substances, due to their persistence and bioaccumulation potential, pose risks to aquatic ecosystems and human health. For instance, the detailed review of chlorophenols' fate in aquatic and terrestrial systems highlights their moderate toxicity and potential for bioaccumulation, alongside their role as precursors to more harmful compounds (Krijgsheld & Gen, 1986). The review by Sergeiko et al. (2008) on cyclobutane-containing alkaloids, including those structurally similar to chlorophenyl cyclobutanes, underlines their importance in pharmaceuticals and agrochemicals due to their diverse biological activities (Sergeiko et al., 2008).

Remediation Techniques

Investigations into the treatment and remediation of water contaminated with chlorophenols offer insights into managing environmental pollution. Techniques such as the use of zero valent iron and bimetallic systems for the dechlorination of chlorophenols demonstrate the potential for effective removal of such contaminants from wastewater (Gunawardana et al., 2011).

properties

IUPAC Name

1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2/i1D2,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQONXPWVIZZJIL-SDLFAGIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C1([2H])[2H])(C#N)C2=CC=C(C=C2)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile

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